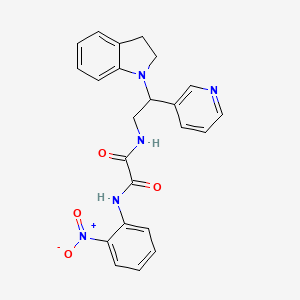![molecular formula C22H29FN6O B2681948 4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide CAS No. 1251616-75-7](/img/structure/B2681948.png)
4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide is a complex organic compound with a unique structure that combines a pyrimidine ring, a piperazine ring, and a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine and fluorophenyl groups. Common synthetic routes include:
Condensation Reactions: Combining appropriate precursors under controlled conditions to form the pyrimidine ring.
Nucleophilic Substitution: Introducing the piperazine and fluorophenyl groups through nucleophilic substitution reactions.
Amidation: Forming the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing by-products, and employing efficient purification techniques.
化学反应分析
Types of Reactions
4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Studied for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: Used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.
相似化合物的比较
Similar Compounds
- 4-amino-2-(4-methylpiperazin-1-yl)-N-[(2-chlorophenyl)methyl]pyrimidine-5-carboxamide
- 4-amino-2-(4-ethylpiperazin-1-yl)-N-[(2-bromophenyl)methyl]pyrimidine-5-carboxamide
Uniqueness
4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide is unique due to the presence of the cyclohexyl group in the piperazine ring and the fluorophenyl group. These structural features contribute to its distinct chemical and biological properties, differentiating it from similar compounds.
属性
IUPAC Name |
4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN6O/c23-19-9-5-4-6-16(19)14-25-21(30)18-15-26-22(27-20(18)24)29-12-10-28(11-13-29)17-7-2-1-3-8-17/h4-6,9,15,17H,1-3,7-8,10-14H2,(H,25,30)(H2,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJXPVZYDWDGIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
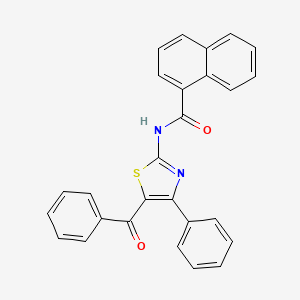
![(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/new.no-structure.jpg)
![3-(4-methylbenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2681868.png)
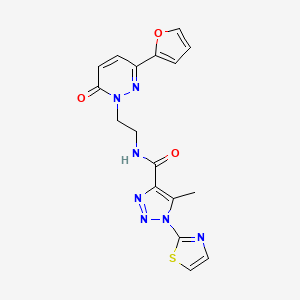
![3,4-dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2681875.png)

![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2681878.png)
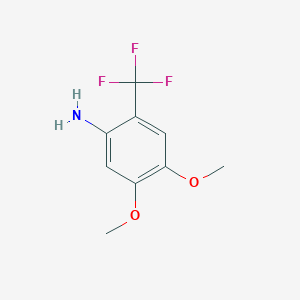
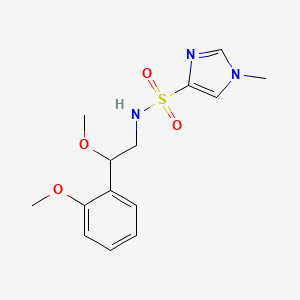
![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2681882.png)
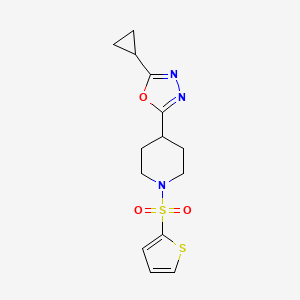
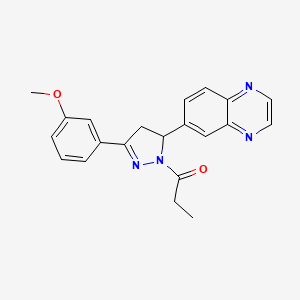
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(benzylthio)acetamide](/img/structure/B2681887.png)
